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molecular formula C13H12N2O2 B035540 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 103418-01-5

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B035540
M. Wt: 228.25 g/mol
InChI Key: JWRQPIFEFRGLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04680413

Procedure details

12.62 g (225.0 m mol) of potassium hydroxide was added to 100 ml of dimethoxyethane. The solution was then cooled at a temperature from 0° C. to 10° C., was fed with 11.66 g (50.0 m mol) of alpha-cyano-3,4-dimethoxycinnamic acid, and was stirred for 30 min. at the same temperature. The liquid was then fed dropwise for one hour, at room temperature, with a solution of 10.25 g (52.5 m mol) of tosyl methylisocyanide in 60 ml of dimethoxyethane. When the dropping ended, the mixed liquid was stirred for two hours at room temperature till the reaction completed. Then, to the reaction mixture 70 ml of water was added and neutralized to pH 8 by 10% HCl. From the neutralized mixture, dimethoxyethane was distilled off under reduced pressure, then 800 ml of water was further added thereto, and the mixture was stirred for 30 min. to precipitate crystals. The crystals were then filtered off and washed with water and dried. As the result, 10.50 g of 3-(3,4-dimethoxyphenyl)-4-cyanopyrrole was obtained. Yield 92.0%, Melting point 212°-214° C.
Quantity
12.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.66 g
Type
reactant
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([C:5](=[CH:9][C:10]1[CH:15]=CC(OC)=[C:12](OC)[CH:11]=1)[C:6](O)=O)#[N:4].S([CH2:30][N+:31]#[C-])(C1C=CC(C)=CC=1)(=O)=O.Cl.[CH2:34]([CH2:37][O:38][CH3:39])[O:35][CH3:36]>O>[CH3:36][O:35][C:34]1[CH:15]=[C:10]([C:9]2[C:5]([C:3]#[N:4])=[CH:6][NH:31][CH:30]=2)[CH:11]=[CH:12][C:37]=1[O:38][CH3:39] |f:0.1|

Inputs

Step One
Name
Quantity
12.62 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Quantity
11.66 g
Type
reactant
Smiles
C(#N)C(C(=O)O)=CC1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
10.25 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
60 mL
Type
reactant
Smiles
C(OC)COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min. at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled at a temperature from 0° C. to 10° C.
STIRRING
Type
STIRRING
Details
the mixed liquid was stirred for two hours at room temperature till the reaction
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
From the neutralized mixture, dimethoxyethane was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
800 ml of water was further added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=CNC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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